molecular formula C25H23ClN4O5S B11356211 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11356211
M. Wt: 527.0 g/mol
InChI Key: UMJCBHBTVCGUIH-UHFFFAOYSA-N
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Description

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 3-chlorobenzyl and furan-2-ylmethyl groups via nucleophilic substitution reactions.

    Amidation: Coupling of the pyrimidine derivative with 4-methoxyaniline to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methylsulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The various functional groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • **this compound

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H23ClN4O5S

Molecular Weight

527.0 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23ClN4O5S/c1-34-20-10-8-19(9-11-20)28-24(31)23-22(14-27-25(29-23)36(2,32)33)30(16-21-7-4-12-35-21)15-17-5-3-6-18(26)13-17/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

UMJCBHBTVCGUIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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